Cas no 2640948-03-2 (4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine structure](https://www.kuujia.com/scimg/cas/2640948-03-2x500.png)
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- F6795-5697
- 2640948-03-2
- AKOS040731491
- 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine
- 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine
-
- Inchi: 1S/C15H20N6OS/c1-11-10-17-15(23-3)19-13(11)20-6-8-21(9-7-20)14-16-5-4-12(18-14)22-2/h4-5,10H,6-9H2,1-3H3
- InChI Key: BIQIMRSGYDVNSV-UHFFFAOYSA-N
- SMILES: S(C)C1=NC=C(C)C(=N1)N1CCN(C2N=CC=C(N=2)OC)CC1
Computed Properties
- Exact Mass: 332.14193046g/mol
- Monoisotopic Mass: 332.14193046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.6Ų
- XLogP3: 2.4
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6795-5697-5mg |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640948-03-2 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6795-5697-10μmol |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640948-03-2 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6795-5697-1mg |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640948-03-2 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6795-5697-20μmol |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640948-03-2 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6795-5697-10mg |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640948-03-2 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6795-5697-30mg |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640948-03-2 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6795-5697-2μmol |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640948-03-2 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6795-5697-15mg |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640948-03-2 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6795-5697-3mg |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640948-03-2 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6795-5697-25mg |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640948-03-2 | 25mg |
$163.5 | 2023-09-07 |
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine Related Literature
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
3. Water
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
Additional information on 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine
Recent Advances in the Study of 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine (CAS: 2640948-03-2)
The compound 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine (CAS: 2640948-03-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the compound's role as a potent kinase inhibitor, particularly targeting specific pathways involved in cancer progression. The structural features of this molecule, including the methoxypyrimidine and methylsulfanyl groups, contribute to its high binding affinity and selectivity for certain kinase targets. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the binding mechanisms, providing valuable insights for further drug development.
In vitro and in vivo studies have demonstrated promising results, with the compound showing significant efficacy in inhibiting tumor growth in various cancer models. Notably, its pharmacokinetic properties, such as bioavailability and metabolic stability, have been optimized through recent structural modifications, enhancing its potential as a clinical candidate. These findings are supported by data from preclinical trials, which indicate a favorable safety profile and minimal off-target effects.
Further research is underway to explore the compound's potential in combination therapies and its applicability in treating other diseases beyond oncology. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these discoveries into clinical applications. The ongoing studies are expected to provide deeper mechanistic insights and expand the therapeutic scope of this promising compound.
In conclusion, 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine represents a significant advancement in medicinal chemistry, with robust preclinical data supporting its development as a therapeutic agent. Continued research and clinical validation will be crucial to fully realize its potential in addressing unmet medical needs.
2640948-03-2 (4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine) Related Products
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1174132-74-1(3-Bromo-1H-pyrazole)


